molecular formula C14H15N3O6S B1682676 UBP310

UBP310

Cat. No.: B1682676
M. Wt: 353.35 g/mol
InChI Key: ZTAZUCRXCRXNSU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UBP310 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using standard organic synthesis techniques. The process involves purification steps such as recrystallization and chromatography to achieve the required purity levels for research applications .

Chemical Reactions Analysis

Types of Reactions

UBP310 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

UBP310 is widely used in scientific research to study the function and pharmacology of kainate receptors. Its applications include:

Mechanism of Action

UBP310 exerts its effects by selectively binding to the GluK1 kainate receptor subtype, thereby inhibiting its activity. This binding prevents the receptor from being activated by its natural ligand, glutamate, leading to a reduction in excitatory neurotransmission. The molecular targets involved include the ligand-binding domain of the GluK1 receptor, and the pathways affected are those related to excitatory synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of UBP310

This compound is unique due to its high selectivity for the GluK1 receptor subtype, making it a valuable tool for studying the specific functions of this receptor without affecting other types of glutamate receptors. This selectivity allows researchers to dissect the roles of different receptor subtypes in various physiological and pathological processes .

Biological Activity

UBP310 is a selective kainate receptor antagonist primarily known for its action on the GluK1 (formerly GLUK5) and GluK3 (formerly GLUK7) subunits of kainate receptors. This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as epilepsy and Parkinson's disease. The biological activity of this compound is characterized by its ability to modulate excitatory neurotransmission and provide neuroprotection in various experimental models.

  • Chemical Name : (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione
  • Molecular Weight : 353.35 g/mol
  • Purity : ≥98%

This compound functions primarily as an antagonist of kainate receptors, exhibiting a high selectivity for GluK1 over other receptor subtypes. Its inhibitory effects on GluK1 and GluK3 receptors are quantified as follows:

Receptor Type IC50 (nM) Selectivity
GluK113012,700-fold over GluK2
GluK34,000Not effective on GluK2/3 heteromers

This compound demonstrates no activity at mGlu group I or NMDA receptors at concentrations up to 10 μM, indicating its specificity towards kainate receptors .

In Vivo Studies

  • Seizure Reduction in Epileptic Mice :
    • A study demonstrated that this compound significantly reduced the frequency of interictal spikes and seizure occurrences in adult epileptic mice when administered at a dose of 20 mg/kg. This dosage was found to reduce seizures by approximately 75% .
    • During reoxygenation after hypoxia, only 25% of this compound-treated mice experienced seizures compared to 88.9% of control animals, showcasing its potential in seizure management .
  • Neuroprotection in Parkinson's Disease Models :
    • Research indicated that this compound provided neuroprotection against MPTP-induced neurotoxicity in mouse models of Parkinson's disease. It significantly increased the survival of dopaminergic neurons in the substantia nigra but did not alter dopamine transporter expression levels in the striatum .
    • The study concluded that this compound's protective effects were independent of specific kainate receptor subunits, suggesting alternative mechanisms of action .

Electrophysiological Effects

This compound has been shown to affect excitatory postsynaptic currents (EPSCs) mediated by kainate receptors. In experiments assessing miniature EPSC (mEPSC) frequency following hypoxic conditions, this compound treatment normalized mEPSC frequency to control levels, indicating its role in modulating excitatory neurotransmission .

Case Study: Efficacy in Neonatal Mice

In a controlled experiment with neonatal mice subjected to hypoxia:

  • Dosage : this compound was administered subcutaneously at 20 mg/kg.
  • Findings :
    • Significant reduction in seizure incidence during reoxygenation.
    • Increased seizure latency was observed in treated mice compared to controls.
Parameter Control Group This compound Group
Seizure Incidence (%)88.925
Seizure Latency (seconds)78.5134
Duration (seconds)40.530.6

These results indicate that this compound effectively mitigates seizure activity induced by hypoxic stress .

Properties

IUPAC Name

3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c1-7-4-16(6-9(15)12(19)20)14(23)17(11(7)18)5-8-2-3-24-10(8)13(21)22/h2-4,9H,5-6,15H2,1H3,(H,19,20)(H,21,22)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAZUCRXCRXNSU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UBP310
Reactant of Route 2
UBP310
Reactant of Route 3
UBP310
Reactant of Route 4
UBP310
Reactant of Route 5
UBP310
Reactant of Route 6
UBP310

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.